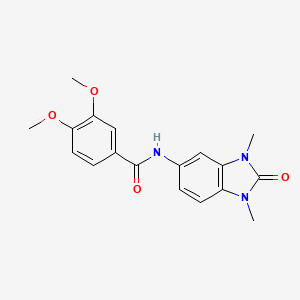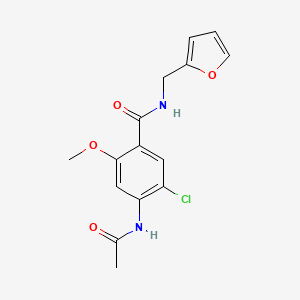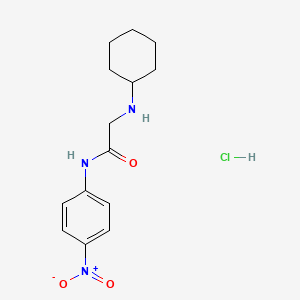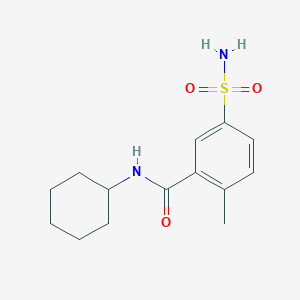
N-(4-bromo-2-methylphenyl)-N'-(2-chlorobenzyl)ethanediamide
Descripción general
Descripción
N-(4-bromo-2-methylphenyl)-N'-(2-chlorobenzyl)ethanediamide, also known as BML-210, is a synthetic compound that is being researched for its potential therapeutic applications. It belongs to the class of compounds known as benzamides, which have been shown to have a range of biological activities.
Mecanismo De Acción
The exact mechanism of action of N-(4-bromo-2-methylphenyl)-N'-(2-chlorobenzyl)ethanediamide is not fully understood, but it is thought to act as an antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is involved in the sensation of pain and inflammation, and blocking its activity has been shown to have therapeutic potential in a range of conditions.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-N'-(2-chlorobenzyl)ethanediamide has been shown to have a range of biochemical and physiological effects in preclinical models. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as to inhibit the activation of nuclear factor-kappaB (NF-kappaB), a transcription factor that plays a key role in inflammation. In addition, it has been shown to reduce pain behavior in animal models of arthritis and neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-bromo-2-methylphenyl)-N'-(2-chlorobenzyl)ethanediamide is that it has been shown to have good oral bioavailability and to be well-tolerated in preclinical studies. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are a number of potential future directions for research on N-(4-bromo-2-methylphenyl)-N'-(2-chlorobenzyl)ethanediamide. One area of interest is its potential use in the treatment of chronic pain, which is a major clinical challenge. In addition, further studies are needed to elucidate its mechanism of action and to optimize its therapeutic potential. Finally, there is potential for the development of novel analogs of N-(4-bromo-2-methylphenyl)-N'-(2-chlorobenzyl)ethanediamide with improved efficacy and selectivity.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-methylphenyl)-N'-(2-chlorobenzyl)ethanediamide has been studied for its potential therapeutic applications in a number of areas, including cancer, inflammation, and pain. In particular, it has been shown to have anti-inflammatory and analgesic effects in preclinical models of arthritis and neuropathic pain.
Propiedades
IUPAC Name |
N'-(4-bromo-2-methylphenyl)-N-[(2-chlorophenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrClN2O2/c1-10-8-12(17)6-7-14(10)20-16(22)15(21)19-9-11-4-2-3-5-13(11)18/h2-8H,9H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQFDXYOMLMNOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C(=O)NCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-ethoxy-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide](/img/structure/B4389424.png)
![ethyl 1-{2-[ethyl(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}-4-piperidinecarboxylate](/img/structure/B4389430.png)


![({1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)formamide](/img/structure/B4389466.png)
![3-(2,3-dihydroxypropyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4389469.png)


![{3-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]propyl}formamide](/img/structure/B4389479.png)

![2,2-dimethyl-N-{2-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B4389484.png)


![2-({3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}amino)-2-methyl-1-propanol hydrochloride](/img/structure/B4389513.png)